An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluoro-benzyloxy)-benzoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core, an ether linkage, and a fluorinated benzyl group, makes it a valuable building block in organic synthesis and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this class of compounds particularly interesting for drug discovery. This document provides a comprehensive overview of the known chemical properties, spectral characteristics, and synthetic methodologies related to 3-(4-Fluoro-benzyloxy)-benzoic acid.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 3-(4-Fluoro-benzyloxy)-benzoic acid are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 457-97-6 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | N/A |
| Molecular Weight | 246.24 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 148 °C (recrystallized from acetic acid) | [1] |
| Boiling Point | 413.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
| Purity (Commercial) | Typically >97% | [1] |
Spectral Analysis
While specific experimental spectra for 3-(4-Fluoro-benzyloxy)-benzoic acid are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | ~13 ppm (s, 1H): Carboxylic acid proton (COOH). ~7.0-8.0 ppm (m): Aromatic protons on both benzene rings. The protons on the benzoic acid ring will appear as a complex multiplet. The protons on the fluorobenzyl ring will show characteristic splitting due to fluorine coupling. ~5.1 ppm (s, 2H): Methylene protons of the benzylic ether (-O-CH₂-). |
| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon (C=O). ~160-164 ppm (d): Carbon attached to fluorine (C-F) with a large ¹JCF coupling constant. ~115-158 ppm: Aromatic carbons. ~70 ppm: Methylene carbon of the benzylic ether (-O-CH₂-). |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[4] ~1700-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[4] ~1320-1210 cm⁻¹: C-O stretch. ~1250-1000 cm⁻¹: C-F stretch. |
| Mass Spectrometry | m/z ~246.24: Molecular ion peak [M]⁺. Expected Fragments: Loss of COOH (m/z ~201), cleavage at the ether bond leading to fluorobenzyl cation (m/z ~109). |
Experimental Protocols
Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid
A common and effective method for synthesizing this compound is the Williamson ether synthesis, followed by ester hydrolysis.
Methodology:
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Step 1: Williamson Ether Synthesis. Methyl 3-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophile then reacts with 4-fluorobenzyl bromide via an SN2 reaction to form the ether linkage, yielding methyl 3-(4-fluorobenzyloxy)benzoate.
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Step 2: Saponification (Ester Hydrolysis). The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a water/methanol mixture, followed by acidification.
Detailed Protocol:
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Materials:
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Methyl 3-hydroxybenzoate
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4-Fluorobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or Dimethylformamide (DMF)
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Procedure:
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To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
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Stir the suspension vigorously and add 4-fluorobenzyl bromide (1.1 eq) dropwise.
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Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.
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Dissolve the crude ester in a mixture of methanol and water (e.g., 4:1 v/v).
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Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
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Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
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A white precipitate of 3-(4-fluoro-benzyloxy)-benzoic acid will form.
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Filter the solid, wash with cold water, and dry under vacuum.
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The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol or acetic acid.[1]
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Characterization: The final product's identity and purity should be confirmed using melting point analysis, NMR spectroscopy, and mass spectrometry, comparing the results with the expected values.
Relevance in Drug Development and Medicinal Chemistry
The 3-(4-fluoro-benzyloxy)-benzoic acid scaffold is of significant interest to drug development professionals. The fluorobenzyl ether motif is present in several biologically active molecules. For instance, the isomeric compound 4-((3-fluorobenzyl)oxy)benzoic acid is a known metabolite of Safinamide, a selective MAO-B inhibitor used as an adjunctive treatment for Parkinson's disease.[5]
The incorporation of a fluorine atom can:
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Enhance Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism.
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Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, affecting solubility and cell membrane permeability.
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Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.
Given these properties, 3-(4-fluoro-benzyloxy)-benzoic acid serves as a versatile starting material or intermediate for synthesizing novel therapeutic agents.

